4-Amino-N-(2-methoxyethyl)-3-methylbenzamide
Description
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide (chemical formula: C₁₂H₁₇N₂O₂) is a substituted benzamide derivative characterized by a 4-amino group, a 3-methyl substituent on the benzamide ring, and a 2-methoxyethyl group attached to the amide nitrogen. This compound is often stabilized as its hydrochloride salt (C₁₂H₁₈ClN₂O₂; molecular weight: 278.74 g/mol) due to the hygroscopic nature of the free base .
Properties
IUPAC Name |
4-amino-N-(2-methoxyethyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-9(3-4-10(8)12)11(14)13-5-6-15-2/h3-4,7H,5-6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHKGNLMYGFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide typically involves the reaction of 4-amino-3-methylbenzoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a hydroxyl group and a dimethyl-substituted ethyl group on the amide nitrogen instead of the methoxyethyl group.
- Synthesis: Synthesized via coupling of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. The DCC-mediated method yielded only 11% .
- Applications : Contains an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization reactions .
- Key Difference : The hydroxyl group enhances coordination with metals, whereas the methoxyethyl group in the target compound may improve solubility or alter pharmacokinetics.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Structure : Incorporates a dihydrothiazole ring and a 2-methoxyphenyl group.
- Characterization : X-ray crystallography confirmed precise geometry (R factor = 0.038), critical for structure-activity studies .
- Biological Relevance : Dihydrothiazole derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound is lacking.
4-Amino-N-(2-chlorophenyl)-3-methylbenzamide
- Structure : Substitutes the methoxyethyl group with a 2-chlorophenyl group.
- Synthetic Insight : Chlorophenyl substitution may require protective-group strategies during synthesis to avoid side reactions.
Sulfamethoxazole (4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide)
- Structure : A sulfonamide antibiotic with a 5-methylisoxazole group instead of a benzamide backbone.
- Activity: Widely used for bacterial infections, highlighting the importance of the 4-amino group in antimicrobial agents .
- Contrast : The sulfonamide moiety confers different pharmacokinetic properties compared to benzamides.
Enzyme Inhibition Potential
- Boronic Acid Analogues: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀ ≈ 1 µM), suggesting that the 2-methoxyethyl group in the target compound could be optimized for similar activity .
- Trichostatin A Comparison : The methoxyethyl group’s electron-donating effects may mimic trichostatin A’s hydroxamate moiety, though direct evidence is lacking.
Biological Activity
4-Amino-N-(2-methoxyethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 219.28 g/mol. The compound features an amine group, a methoxyethyl substituent, and a methyl group on the benzene ring, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific protein kinases, which are critical in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Potential inhibition of cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific protein kinases |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Antimicrobial Activity :
- A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential use as an antimicrobial agent.
-
Anticancer Properties :
- In vitro studies highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Kinase Inhibition :
- Research indicated that this compound acts as a selective inhibitor for certain kinases involved in cancer progression. This selectivity suggests potential therapeutic applications in targeted cancer therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Distribution : It may distribute widely in tissues due to its ability to cross cellular membranes.
- Metabolism : Initial findings suggest that it is metabolized by liver enzymes, which could impact its efficacy and safety profile.
- Excretion : Primarily excreted via renal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
